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For Immediate Release

Watertown, MA — This technical whitepaper provides an in-depth analysis of the mechanism of
action of EDP-305, a potent and selective farnesoid X receptor (FXR) agonist, and its
significant impact on the expression of key genes involved in fibrosis. The data presented
herein is intended for researchers, scientists, and professionals in the field of drug
development for fibrotic diseases such as non-alcoholic steatohepatitis (NASH).

Core Mechanism of Action: FXR Agonism

EDP-305 is a non-bile acid FXR agonist that has demonstrated significant anti-fibrotic efficacy
in multiple preclinical models.[1][2] The farnesoid X receptor is a nuclear receptor primarily
expressed in the liver, intestine, and kidneys, where it plays a crucial role in regulating bile acid,
lipid, and glucose metabolism.[3][4] Activation of FXR by a ligand such as EDP-305 initiates a
signaling cascade that modulates the expression of various target genes, leading to a reduction
in liver injury, inflammation, and fibrosis.[5]

One of the key anti-fibrotic mechanisms of EDP-305 involves the upregulation of microRNA-
29a (miR29a). In a mouse model of methionine/choline-deficient (MCD) diet-induced fibrosis,
treatment with EDP-305 led to an 89% increase in miR29a expression, which was associated
with a 70% reduction in hepatic collagen content.
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In Vitro Efficacy: Direct Action on Hepatic Stellate
Cells

Hepatic stellate cells (HSCs) are the primary cell type responsible for extracellular matrix
production in the liver during fibrosis. In an in vitro model, human HSCs were stimulated with
transforming growth factor-beta (TGF-3), a potent pro-fibrotic cytokine, to induce a fibrogenic
response. Co-treatment with EDP-305 for 18 hours resulted in a significant and dose-
dependent downregulation of key fibrogenic genes.
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Experimental Protocol: In Vitro TGF-8 Challenge in
Human Hepatic Stellate Cells

e Cell Line: Human Hepatic Stellate Cells (HSCs)

« Induction of Fibrogenic Phenotype: Cells were treated with 5 ng/ml of transforming growth
factor-beta (TGF-[) to stimulate the expression of fibrogenic genes.
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o Treatment: Cells were co-treated with either DMSO (vehicle control) or EDP-305 for 18
hours.

o Gene Expression Analysis: The expression levels of key fibrogenic genes were quantified
using RT-PCR.

In Vivo Anti-Fibrotic Effects in Preclinical Models

The anti-fibrotic activity of EDP-305 has been corroborated in several in vivo models of liver
fibrosis, demonstrating its therapeutic potential in a more complex biological environment.

Methionine/Choline-Deficient (MCD) Diet-Induced
Steatohepatitis in Mice

In a well-established mouse model of NASH, a methionine/choline-deficient (MCD) diet was
used to induce steatohepatitis and peri-sinusoidal fibrosis. Treatment with EDP-305 after the
establishment of early fibrosis led to a significant downregulation of key fibrogenic genes,
consistent with the in vitro findings.

Quantitative Analysis of Fibrogenic Gene Expression in
MCD Mouse Madel

Gene % Reduction with EDP-305 (10 mg/kg)
o-SMA Significantly down-regulated
COL1A2 Significantly down-regulated
COL3Al1 Significantly down-regulated
TIMP1 Significantly down-regulated
TIMP2 Significantly down-regulated

Experimental Protocol: MCD Diet-Induced
Steatohepatitis Mouse Model

¢ Animal Model: C57BI/6 mice.
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 Induction of Fibrosis: Mice were fed a methionine/choline-deficient (MCD) diet to induce
steatohepatitis and peri-sinusoidal fibrosis.

o Treatment: After 4 weeks on the MCD diet, once early fibrosis was established, mice were
orally administered 10 mg/kg of EDP-305 daily for 4 weeks.

e Analysis: The expression of essential genes involved in the pathogenic fibrosis response
was analyzed by RT-PCR.

Thioacetamide-Induced Liver Fibrosis and Cirrhosis in
Rats

In a more aggressive model of liver injury, thioacetamide (TAA) was used to induce liver fibrosis
and cirrhosis in rats. EDP-305 treatment demonstrated a significant reduction in fibrosis
progression and a downregulation of key fibrogenic genes.

Quantitative Analysis of Fibrogenic Gene Expression in
TAA-Induced Cirrhosis Reversal Rat Model

Gene % Reduction with EDP-305 (10 mg/kg)
Colla2 (Collagen type 1 alpha 2) 65%

o-SMA (Alpha smooth muscle actin) 23%

PDGFf (Platelet derived growth factor 3) Down-regulated

MMP2 (Matrix metallopeptidase 2) Down-regulated

TIMP1 (TIMP metallopeptidase inhibitor 1) Down-regulated

TIMP2 (TIMP metallopeptidase inhibitor 2) Down-regulated

Experimental Protocol: Thioacetamide-Induced Liver
Fibrosis and Cirrhosis Rat Model

¢ Animal Model: Rats.
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« Induction of Fibrosis and Cirrhosis: Liver fibrosis and cirrhosis were induced using
thioacetamide (TAA).

o Endpoints: Key endpoints of the study included histopathological analyses, serum clinical
chemistry, body and organ weights, and the expression of key fibrogenic genes.

Visualizing the Molecular Pathways and
Experimental Designs

To further elucidate the mechanisms and experimental approaches discussed, the following
diagrams have been generated using Graphviz.
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EDP-305 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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